molecular formula C20H18FN3OS B2674482 2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide CAS No. 872695-19-7

2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide

Cat. No.: B2674482
CAS No.: 872695-19-7
M. Wt: 367.44
InChI Key: XFQOBHPWHQKNDB-UHFFFAOYSA-N
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Description

This compound is a pyridazine derivative featuring a 4-fluorophenyl substituent at the 6-position of the pyridazine ring, a thioether linkage to an acetamide group, and an N-(4-methylbenzyl) moiety. Pyridazine-based compounds are of interest in medicinal chemistry due to their versatility in hydrogen bonding and π-π stacking interactions, making them candidates for enzyme inhibition or receptor modulation .

Properties

IUPAC Name

2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3OS/c1-14-2-4-15(5-3-14)12-22-19(25)13-26-20-11-10-18(23-24-20)16-6-8-17(21)9-7-16/h2-11H,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFQOBHPWHQKNDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound, such as 1,4-diketone.

    Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with the pyridazine ring.

    Thioether Formation: The thioether linkage is formed by reacting the pyridazine derivative with a thiol compound under appropriate conditions, such as using a base like sodium hydride.

    Acetamide Formation: The final step involves the acylation of the thioether with an acetamide derivative, such as 4-methylbenzylamine, under conditions like the use of an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under suitable conditions, such as using a strong base.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a lead molecule for the development of new drugs targeting specific enzymes or receptors.

    Pharmacology: It has been investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Materials Science: The unique chemical structure of the compound makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biology: The compound has been used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through the following pathways:

    Enzyme Inhibition: The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway in which the enzyme is involved.

    Receptor Modulation: The compound can interact with cell surface receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are analyzed for comparative insights:

Structural Analogues with Pyridazine Cores

  • 2-[6-(4-Methylphenyl)pyridazin-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide (872694-73-0)
    • Key Differences :
  • Pyridazine substituent : 4-Methylphenyl vs. 4-fluorophenyl in the target compound.
  • Acetamide side chain : Oxolane (tetrahydrofuran-derived) group vs. 4-methylbenzyl.
    • Implications :
  • The 4-fluorophenyl group in the target compound may improve metabolic stability compared to the methylphenyl analogue due to reduced susceptibility to oxidative metabolism.

Benzothiazole-Based Analogues (from Patent EP3348550A1)

  • N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide
    • Key Differences :
  • Core structure : Benzothiazole vs. pyridazine.
  • Substituents : Similar 4-fluorophenyl and acetamide groups but lacks the thioether linkage.
    • Implications :
  • The thioether bridge in the target compound could enhance conformational flexibility or modulate electronic effects .

  • N-(6-Chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide

    • Key Differences :
  • Substituents : Chlorine at benzothiazole’s 6-position and 4-methoxyphenyl vs. fluorine and 4-methylbenzyl in the target.
    • Implications :
  • Chlorine’s electron-withdrawing effect might reduce electron density at the benzothiazole core, altering binding kinetics compared to the pyridazine-based target.
  • Methoxy groups typically increase solubility but may reduce membrane penetration compared to lipophilic methyl or fluorinated groups .

Table 1: Comparative Structural and Hypothesized Properties

Compound Name Core Structure Key Substituents Hypothesized Advantages/Disadvantages
Target Compound Pyridazine 4-Fluorophenyl, 4-methylbenzyl Enhanced metabolic stability, lipophilicity
872694-73-0 Pyridazine 4-Methylphenyl, oxolane Lower metabolic stability, higher solubility
N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide Benzothiazole 4-Fluorophenyl Reduced hydrogen-bonding capacity
N-(6-Chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide Benzothiazole 6-Chloro, 4-methoxyphenyl Improved solubility, potential electron effects

Research Findings and Limitations

  • Structural Insights : The pyridazine core and fluorinated aromatic system in the target compound distinguish it from benzothiazole analogues, suggesting unique pharmacokinetic and target-binding profiles.
  • Gaps in Direct Comparisons: No published studies directly compare the biological activity of the target compound with its analogues. Hypotheses are based on structural trends (e.g., fluorine’s impact on stability, benzyl vs. oxolane solubility effects).

Biological Activity

2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide is a complex organic compound notable for its unique structure, which incorporates various functional groups that contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C16H18FN3SC_{16}H_{18}FN_3S with a molecular weight of approximately 305.39 g/mol. The compound features a pyridazine core linked to a thioether group and an acetamide moiety, with a fluorinated phenyl substituent that enhances its lipophilicity and metabolic stability.

Enzyme Inhibition

Preliminary studies indicate that this compound exhibits inhibitory activity against specific enzymes involved in metabolic pathways. Notably, it has been identified as a potential inhibitor of α-glucosidase , an enzyme critical in carbohydrate metabolism and diabetes management. The presence of the fluorine atom is associated with enhanced biological activity due to increased lipophilicity, which may facilitate better interaction with target enzymes .

Antimicrobial and Antitumor Activities

Research on related compounds suggests a broader spectrum of biological activities, including antimicrobial and antitumor effects. For instance, derivatives of pyridazine have shown significant inhibitory effects against various cancer cell lines and pathogenic microorganisms. The thioether linkage in the structure may contribute to these activities by facilitating interactions with biological targets .

The mechanism through which this compound exerts its biological effects likely involves multiple pathways:

  • Enzyme Interaction : The compound may bind competitively to the active sites of enzymes like α-glucosidase, thereby inhibiting their activity.
  • Cellular Uptake : Enhanced lipophilicity due to the fluorinated phenyl group may improve cellular uptake, allowing for more effective intracellular action.
  • Molecular Docking Studies : Computational studies indicate favorable binding interactions with key biological targets, suggesting that structural modifications can optimize activity .

Case Studies

A series of case studies have evaluated the biological activity of similar compounds in vitro and in vivo:

  • Study on MAO Inhibition : A related pyridazinone was found to inhibit monoamine oxidase (MAO) with an IC50 value of 0.013 µM for MAO-B, indicating strong potential for neuroprotective applications .
  • Anticancer Activity : Derivatives featuring similar structural motifs have demonstrated cytotoxicity against various cancer cell lines, highlighting the importance of structural diversity in enhancing bioactivity .

Data Tables

Biological Activity Compound IC50 Value (µM) Target
α-Glucosidase InhibitionThis compoundTBDα-glucosidase
MAO-B InhibitionPyridazinone Derivative0.013MAO-B
CytotoxicityVarious DerivativesVariesCancer Cells

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